

Discovery and history of cinnoline derivatives

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Compound of Interest

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An In-Depth Technical Guide to the Discovery and History of Cinnoline Derivatives

Abstract

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a cornerstone of modern medicinal chemistry. First synthesized in 1883, its journey from a laboratory curiosity to a privileged scaffold in drug discovery is a compelling narrative of chemical innovation and pharmacological exploration. Initially, progress was defined by the development of classical named reactions—the Richter, Widman-Stoermer, and Neber-Bossel syntheses—which established the foundational routes to the core structure. As synthetic organic chemistry evolved, so too did the methods to access functionalized cinnolines, with modern metal-catalyzed cross-couplings and intramolecular cyclizations offering unprecedented efficiency and substrate scope. This evolution in synthesis unlocked the therapeutic potential of the cinnoline core, leading to the discovery of derivatives with a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and central nervous system effects. This guide provides a comprehensive overview of this history, detailing the key synthetic milestones, the rationale behind experimental choices, and the subsequent rise of cinnoline derivatives as potent pharmacological agents.

The Genesis of a Scaffold: The First Synthesis of Cinnoline

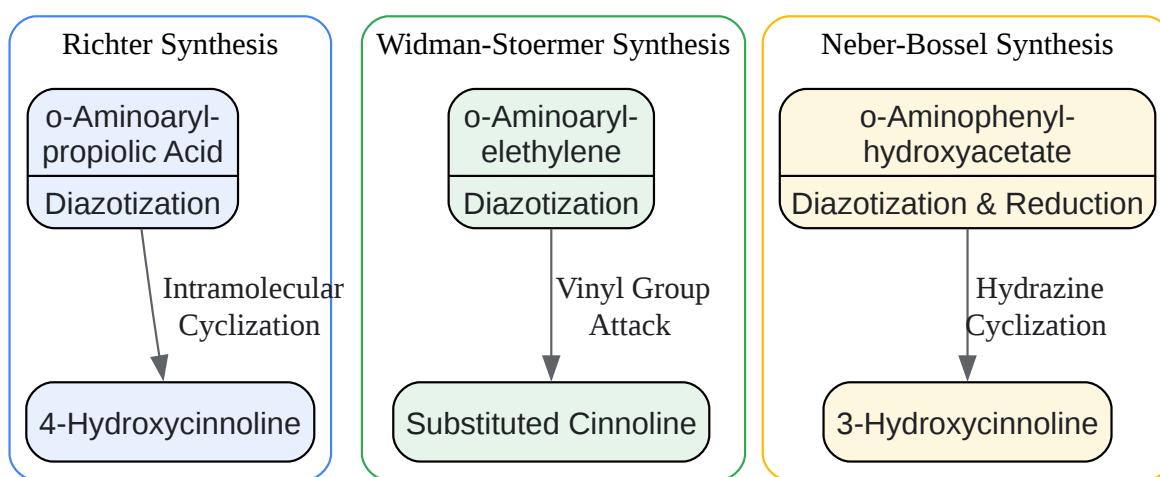
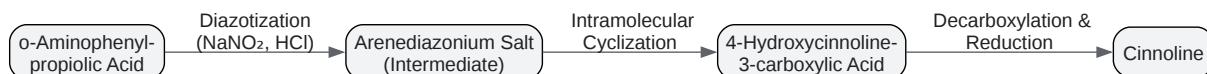
The history of cinnoline chemistry begins in 1883 with Victor von Richter.^{[1][2]} Unlike many heterocyclic systems with natural product origins, cinnoline was born from pure synthetic exploration.^{[3][4]} Its structure, 1,2-diazanaphthalene, is isomeric with other significant

benzodiazines like quinazoline, quinoxaline, and phthalazine, yet it was the last of these to be synthesized.[1][3]

The Richter Cinnoline Synthesis

Richter's pioneering work involved the diazotization of o-aminophenylpropionic acid.[2][3][5][6][7][8] The genius of this approach lies in the strategic placement of reactive functionalities on the benzene ring. The ortho-amino group could be readily converted into a diazonium salt, a potent electrophile. The adjacent alkyne moiety provided the nucleophilic carbon center required for an intramolecular cyclization.

The reaction proceeds via the formation of an arenediazonium salt, which then undergoes a spontaneous intramolecular attack by the triple bond. This cyclization, followed by tautomerization and protonolysis, yields a 4-hydroxycinnoline-3-carboxylic acid.[3] Subsequent decarboxylation and reductive removal of the hydroxyl group afforded the parent cinnoline heterocycle.[3] This foundational reaction, termed the Richter Cinnoline Synthesis, established the first viable route to this novel heterocyclic system.[2][9]



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